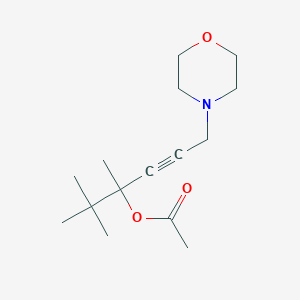
2,4,5-trimethoxy-N-2-pyrazinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethoxy-N-2-pyrazinylbenzamide, also known as TPNPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. TPNPB belongs to the family of benzamides, which are known to have various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide involves its binding to RXR and modulating the expression of target genes. RXR forms heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR) and the vitamin D receptor (VDR), to regulate gene expression. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to selectively activate RXR and induce the expression of genes involved in cell differentiation and apoptosis, while inhibiting the expression of genes involved in cell proliferation.
Biochemical and Physiological Effects:
2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell differentiation and apoptosis, and the modulation of immune response. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide is its high selectivity and potency for RXR. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to selectively activate RXR without affecting other nuclear receptors, making it a valuable tool for studying the role of RXR in various biological processes. However, 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to have low solubility and stability, which can limit its use in certain experimental settings. Furthermore, the potential toxicity and side effects of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide need to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide. One direction is to investigate its potential applications in cancer therapy, either alone or in combination with other drugs. Another direction is to study its effects on other biological processes, such as inflammation, immune response, and metabolism. Furthermore, the development of more potent and selective RXR agonists based on the structure of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide could lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide involves the reaction of 2,4,5-trimethoxybenzoic acid with 2-pyrazinecarboxylic acid and thionyl chloride in the presence of a catalyst. The resulting product is then treated with ammonia to obtain 2,4,5-trimethoxy-N-2-pyrazinylbenzamide. The purity and yield of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been extensively studied for its potential applications in scientific research. It is known to bind to the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to activate RXR and modulate the expression of various genes involved in cell differentiation, proliferation, and apoptosis. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2,4,5-trimethoxy-N-pyrazin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-7-12(21-3)11(20-2)6-9(10)14(18)17-13-8-15-4-5-16-13/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQJMCUVTGOYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC=CN=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-methyl-4-phenyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6008023.png)
![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6008031.png)
![2-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6008041.png)
![4-(4-chlorophenyl)-1-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-4-piperidinol](/img/structure/B6008042.png)

![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6008056.png)
![2-(2-methoxyethyl)-6-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6008063.png)



![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)